Peltogynol B
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Overview
Description
Peltogynol B is a natural product that is derived from the plant Peltogyne Mexicana. This compound has been found to have potential applications in the field of drug discovery and development due to its unique chemical structure and biological properties.
Scientific Research Applications
Kinase Inhibitory Activity
Peltogynol B, a compound isolated from the stem bark of Acacia nilotica, has been identified as a kinase inhibitor, specifically inhibiting DYRK1A with an IC50 of 19 µM (Ahmadu et al., 2010).
Estrogenic Activity
Research on compounds from Peltophorum pterocarpum, including peltogynoids, has shown that some derivatives exhibit estrogenic activity. This includes the ability to stimulate or inhibit the proliferation of cancer cells and activate gene expression, indicating potential for cancer chemopreventive applications (Polasek et al., 2013).
Medicinal Plant Applications
In a study on Iris bungei, a Mongolian medicinal plant, new peltogynoids including irisoids were isolated. These compounds, structurally similar to peltogynol B, have potential medicinal applications, though the specific uses were not detailed in the study (Choudhary et al., 2001).
Cytotoxic Activity
A study on Bougainvillea spectabilis identified new peltogynoids that exhibited cytotoxic effects against various cancer cell lines. These findings suggest that peltogynoids, including peltogynol B, may have applications in cancer treatment (Do et al., 2016).
Anti-Inflammatory Applications
New peltogynoid flavonoid derivatives from the leaves of Backhousia myrtifolia, similar to peltogynol B, were found to have anti-inflammatory activity. This includes inhibiting nitric oxide production and tumor necrosis factor-α in macrophages, suggesting a potential role in treating inflammatory conditions (Mathew et al., 2023).
properties
CAS RN |
17093-55-9 |
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Product Name |
Peltogynol B |
Molecular Formula |
C16H14O6 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
(6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-2,3,7,10-tetrol |
InChI |
InChI=1S/C16H14O6/c17-8-1-2-9-13(4-8)22-15-10-5-12(19)11(18)3-7(10)6-21-16(15)14(9)20/h1-5,14-20H,6H2/t14-,15+,16-/m0/s1 |
InChI Key |
OPWUVOPHCMWWGJ-XHSDSOJGSA-N |
Isomeric SMILES |
C1C2=CC(=C(C=C2[C@@H]3[C@@H](O1)[C@H](C4=C(O3)C=C(C=C4)O)O)O)O |
SMILES |
C1C2=CC(=C(C=C2C3C(O1)C(C4=C(O3)C=C(C=C4)O)O)O)O |
Canonical SMILES |
C1C2=CC(=C(C=C2C3C(O1)C(C4=C(O3)C=C(C=C4)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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